1-[4-(propan-2-yl)phenyl]-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidine-2,5-dione
Description
The compound 1-[4-(propan-2-yl)phenyl]-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidine-2,5-dione features a pyrrolidine-2,5-dione core substituted with a 4-isopropylphenyl group at the 1-position and a 1,2,4-triazole-3-thiol moiety at the 3-position. This structural combination is hypothesized to modulate antibacterial and antifungal properties, as seen in related analogs .
Properties
IUPAC Name |
1-(4-propan-2-ylphenyl)-3-(1H-1,2,4-triazol-5-ylsulfanyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-9(2)10-3-5-11(6-4-10)19-13(20)7-12(14(19)21)22-15-16-8-17-18-15/h3-6,8-9,12H,7H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHBASCAOXAUII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(propan-2-yl)phenyl]-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidine-2,5-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include diisopropylazodicarboxylate (DIAD) and arylboronic acids .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(propan-2-yl)phenyl]-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the triazole ring or the pyrrolidine-2,5-dione core.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-[4-(propan-2-yl)phenyl]-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 1-[4-(propan-2-yl)phenyl]-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in cancer cell proliferation by binding to their active sites, thereby disrupting their normal function. Molecular docking studies have shown that this compound can form hydrogen bonds with target enzymes, enhancing its binding affinity and selectivity .
Comparison with Similar Compounds
Role of the Triazole Sulfanyl Group
The 1,2,4-triazole-3-thiol moiety is a critical pharmacophore. In , triazole-containing Maraviroc analogs demonstrate enhanced receptor binding via bioorthogonal tethering, suggesting similar mechanisms for the target compound . Additionally, triazole derivatives in exhibit antiviral activity, underscoring the versatility of this functional group .
Comparison with Indole-Substituted Pyrrolidine-2,5-Diones
highlights 3-(1H-indol-3-yl)pyrrolidine-2,5-diones targeting serotonin receptors (5-HT1A) and serotonin transporters (SERT). While these compounds share the pyrrolidine-dione core, the replacement of triazole sulfanyl with indole shifts bioactivity toward neurological targets . This contrasts with the antibacterial focus of the target compound, illustrating scaffold adaptability.
Structural Similarity and Pharmacological Potential
and list structurally related compounds with similarity scores (e.g., 4-phenyl-1,2,4-triazolidine-3,5-dione, similarity: 0.78). These analogs lack the pyrrolidine-dione core but retain triazole motifs, suggesting divergent therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
